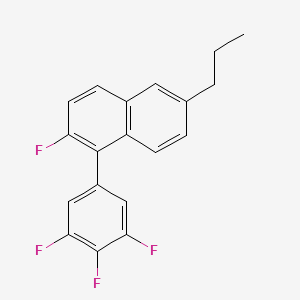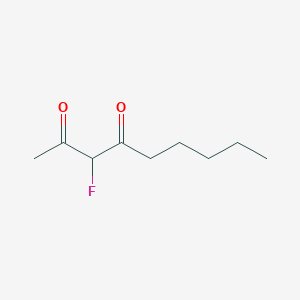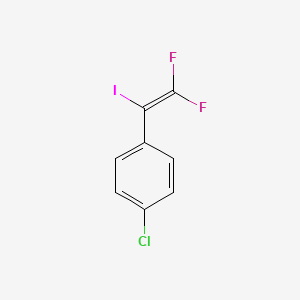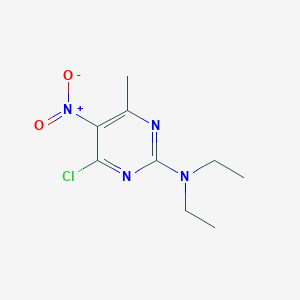
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane to form the piperazine ring.
Anthracenylcarbonyl Substitution: Introducing the anthracenylcarbonyl group through a Friedel-Crafts acylation reaction.
Nitrophenyl Substitution: Adding the nitrophenyl group via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The anthracenylcarbonyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: can be compared with other substituted piperazines, such as:
Piperazine, 1-(4-nitrophenyl)-4-(2,4-dinitrophenyl)-: Similar in having nitrophenyl groups but different in the substitution pattern.
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2,4-dichlorophenyl)-: Similar in having an anthracenylcarbonyl group but different in the phenyl substitution.
The uniqueness of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
647854-29-3 |
|---|---|
Molekularformel |
C25H21N3O3 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
anthracen-9-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21N3O3/c29-25(24-22-7-3-1-5-18(22)17-19-6-2-4-8-23(19)24)27-15-13-26(14-16-27)20-9-11-21(12-10-20)28(30)31/h1-12,17H,13-16H2 |
InChI-Schlüssel |
LQMRAFTWPHIAFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)

![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)





![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)

